Dibenzylcyanamide
Overview
Description
Dibenzylcyanamide, with the molecular formula C15H14N2, is an organic compound characterized by the presence of two benzyl groups attached to a cyanamide moiety. It is known for its unique chemical properties and versatility in various chemical reactions. The compound is often used in organic synthesis and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzylcyanamide can be synthesized through several methods. One efficient and environmentally friendly approach involves the reaction of cyanamide with benzyl halides under mild conditions. This method avoids the use of toxic metals and hazardous reagents, making it a green synthesis route .
Industrial Production Methods: In industrial settings, this compound is typically produced through a two-step process. The first step involves the reaction of cyanamide with benzyl chloride in the presence of a base such as potassium carbonate. The second step includes purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dibenzylcyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzylurea.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like potassium carbonate (K2CO3) is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Benzyl halides and cyanamide are typical reagents used in substitution reactions.
Major Products:
Oxidation: Dibenzylurea
Reduction: Primary amines
Substitution: Various substituted cyanamides
Scientific Research Applications
Dibenzylcyanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzylcyanamide involves its interaction with various molecular targets. The cyanamide moiety can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. This dual reactivity is crucial for its role in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
- N,N-Dibenzylurea
- N,N-Dibenzylamine
- N-Benzylcyanamide
Comparison: Dibenzylcyanamide is unique due to its dual reactivity, which is not commonly observed in similar compounds. While N,N-dibenzylurea and N,N-dibenzylamine are primarily used in specific reactions, this compound’s versatility makes it valuable in a broader range of applications .
Properties
IUPAC Name |
dibenzylcyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAHYSLBRZODMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278418 | |
Record name | dibenzylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2451-91-4 | |
Record name | 2451-91-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dibenzylcyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZYLCYANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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